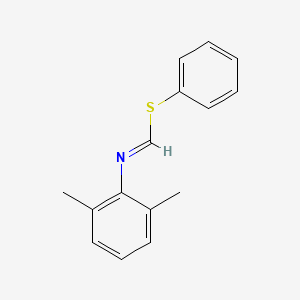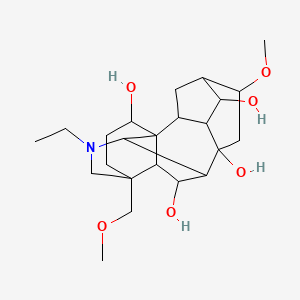![molecular formula C19H14ClF2N3O B14171712 Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one, 5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-, (1’R,3’S)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one derivatives often involves multi-step reactions. One common method includes the use of arylamines, dialkyl but-2-ynedioates, and 3-hydroxy-3-(indol-3-yl)indolin-2-ones in a domino reaction. This reaction is typically promoted by iodine in acetonitrile at 65°C, resulting in satisfactory yields of the desired spiro compounds .
Industrial Production Methods
Industrial production methods for such complex compounds are not extensively documented in the public domain. the principles of green chemistry and process optimization are likely employed to scale up the laboratory synthesis to industrial levels. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer properties, with various derivatives exhibiting high antiproliferative activity against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . The compound’s ability to inhibit cell proliferation and induce cytolytic activity makes it a promising candidate for further drug development.
Mechanism of Action
The mechanism of action of spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the activity of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis . By binding to the active site of c-Met, the compound disrupts its signaling pathways, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar core structure and has been studied for its anti-tumor activity.
Spiro[indoline-3,1’-pyrido[4,3-b]indoles]: These compounds are synthesized through similar synthetic routes and exhibit comparable biological activities.
Uniqueness
What sets spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one apart is its specific substitution pattern, including the presence of chloro and fluoro groups, which can significantly influence its biological activity and pharmacokinetic properties. These unique structural features contribute to its potential as a more effective anti-cancer agent compared to its analogs.
Properties
Molecular Formula |
C19H14ClF2N3O |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(3R,3'S)-5-chloro-6',7'-difluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H14ClF2N3O/c1-8-4-11-10-6-13(21)14(22)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 |
InChI Key |
JZCVYBQWYSYJEA-WPCRTTGESA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


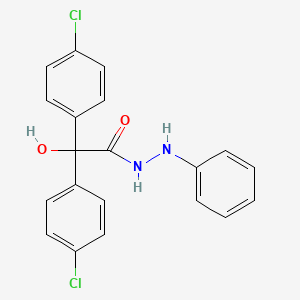
![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
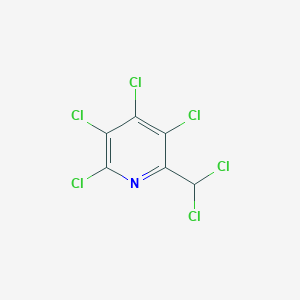
![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)


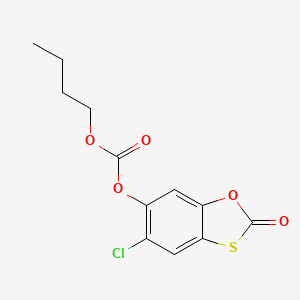
![(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14171674.png)
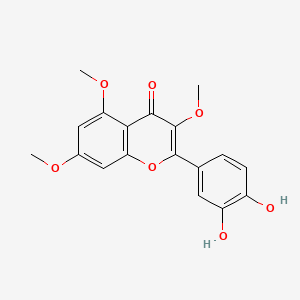
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
